molecular formula C17H25ClN4O2 B2548093 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide CAS No. 1049474-73-8

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2548093
CAS No.: 1049474-73-8
M. Wt: 352.86
InChI Key: MUOYFVGMEVKKIM-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide is a chemical compound known for its significant biological activity It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide typically involves the reaction of 4-chlorophenylpiperazine with an appropriate oxalamide derivative. One common method includes the alkylation of 4-chlorophenylpiperazine with ethyl 2-bromo-2-methylpropanoate, followed by the reaction with isopropylamine to form the desired oxalamide compound . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide stands out due to its specific structural features, such as the presence of both the piperazine ring and the oxalamide moiety

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOYFVGMEVKKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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